

Technical Guide: Physicochemical Characterization of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a focused examination of the physical properties of the synthetic compound **N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline**, with a primary emphasis on its solid-state characterization. While boiling point data for this specific molecule is not readily available in public literature, its nature as a crystalline solid allows for precise determination of its melting point, a critical parameter for identity, purity, and formulation development in medicinal chemistry and materials science. This document outlines the theoretical underpinnings and a detailed experimental protocol for accurate melting point determination, contextualizing the significance of this data for drug development professionals.

Introduction and Chemical Context

N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline (CAS No. 1494-26-4) is a diarylamine derivative featuring a methoxy substituent on one phenyl ring and a trifluoromethyl group on the other. The trifluoromethyl moiety is a well-established bioisostere for a methyl group but

with significantly altered electronic properties, often enhancing metabolic stability and receptor binding affinity in drug candidates. The methoxy group, a common feature in bioactive molecules, can influence solubility and hydrogen bonding interactions. The combination of these substituents makes this scaffold an intriguing building block in the synthesis of novel therapeutic agents.

Accurate determination of fundamental physical properties, such as melting and boiling points, is a cornerstone of chemical characterization. These parameters provide a preliminary indication of a compound's purity and are essential for quality control, process development, and the design of stable pharmaceutical formulations. For **N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline**, which exists as a white to pale-yellow powder or crystals, the melting point is the most pertinent and accessible physical constant for routine characterization[1].

Physical Properties of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline and Related Isomers

The available physical property data for the target compound is limited. However, data from isomeric and structurally related compounds can provide a useful comparative context.

Compound Name	CAS Number	Molecular Formula	Melting Point (°C)	Boiling Point (°C)
N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline	1494-26-4	C ₁₄ H ₁₂ F ₃ NO	Data not available	Data not available
4-Methoxy-3-(trifluoromethyl)aniline	393-15-7	C ₈ H ₈ F ₃ NO	58 - 60[2]	112 (at 18 mmHg)[3]
4-Methoxy-2-(trifluoromethyl)aniline	53903-49-4	C ₈ H ₈ F ₃ NO	Not available	234.5 (at 760 mmHg)[4]
3-(Trifluoromethyl)aniline	98-16-8	C ₇ H ₆ F ₃ N	5 - 6	187 - 188
4-(Trifluoromethyl)aniline	455-14-1	C ₇ H ₆ F ₃ N	38	75 (at 1 Torr)[5]

Note: The physical state of **N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline** is described as a "White to pale-yellow powder or crystals"[1], indicating it is a solid at room temperature.

Experimental Protocol: Melting Point Determination

The following protocol details the capillary method for determining the melting point of a crystalline solid, a technique chosen for its high accuracy and requirement for only a small amount of sample.

Principle of the Method

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This is a sharp, well-defined temperature. The presence of impurities typically depresses and broadens the melting point range. Therefore, a narrow melting point

range is a strong indicator of high purity. The capillary method involves heating a small, powdered sample in a sealed capillary tube within a calibrated heating block and observing the temperature range over which melting occurs.

Materials and Equipment

- **N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline** sample
- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital apparatus)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle
- Watch glass

Step-by-Step Procedure

- Sample Preparation:
 - Place a small amount (10-20 mg) of the crystalline **N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline** onto a clean, dry watch glass.
 - Using a clean spatula, crush the crystals into a fine powder with a mortar and pestle. This ensures uniform packing in the capillary tube, which is crucial for even heat distribution.
- Capillary Tube Packing:
 - Invert a capillary tube and press the open end into the powdered sample until a small amount of the powder (2-3 mm in height) is collected.
 - To pack the sample tightly at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long glass tube onto the benchtop. A densely packed sample prevents air pockets and ensures accurate heat transfer.
- Apparatus Setup and Calibration:

- Ensure the melting point apparatus is calibrated using certified standards with known melting points (e.g., benzophenone, caffeine). This is a critical step for ensuring the trustworthiness of the experimental data.
- Insert the packed capillary tube into the sample holder of the apparatus.

• Melting Point Determination:

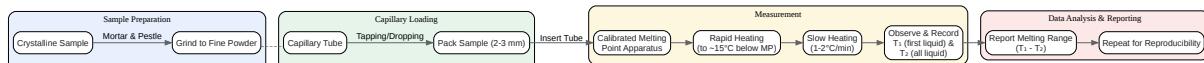
- Rapid Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15 °C below the expected melting point. If the melting point is unknown, a preliminary rapid heating run can be performed to get an approximate value.
- Slow Heating for Measurement: Once the temperature is near the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is essential for allowing the sample and the thermometer to be in thermal equilibrium, yielding an accurate melting range.
- Observation and Recording:
 - Record the temperature (T_1) at which the first drop of liquid appears.
 - Record the temperature (T_2) at which the last crystal melts completely.
 - The melting point is reported as the range $T_1 - T_2$.

• Repeat for Verification:

- Allow the apparatus to cool.
- Prepare a fresh sample in a new capillary tube and repeat the measurement at least twice to ensure reproducibility. The results should be consistent within a narrow range.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.



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Caption: Workflow for Melting Point Determination.

Conclusion

While a comprehensive physical property profile for **N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline**, including its boiling point, remains to be fully elucidated in publicly accessible literature, its characterization as a crystalline solid provides a clear path forward for its physical analysis. The determination of its melting point via the capillary method described herein offers a reliable and accurate means of verifying its identity and purity. This foundational data is indispensable for any subsequent research and development activities, from synthetic quality control to the formulation of new chemical entities for therapeutic applications.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074720#n-4-methoxyphenyl-3-trifluoromethyl-aniline-physical-properties-melting-point-boiling-point]

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